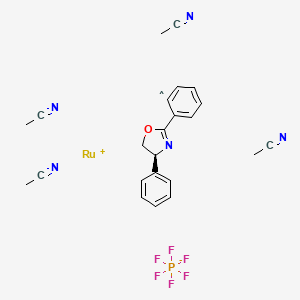

Ru(II)-(S)-PheoxCatalyst

Description

Significance of Chiral Catalysis in Modern Organic Synthesis

Chiral catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds that are crucial in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comhilarispublisher.comhilarispublisher.com Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications. hilarispublisher.com In pharmacology, for instance, often only one enantiomer of a drug provides the desired therapeutic effect, while the other may be inactive or even harmful. hilarispublisher.comhilarispublisher.com Chiral catalysts act as molecular architects, guiding reactions to selectively form one enantiomer over the other, a process known as asymmetric catalysis. hilarispublisher.comhilarispublisher.com This precise control over the three-dimensional arrangement of atoms has revolutionized the synthesis of complex molecules. hilarispublisher.com

The importance of asymmetric synthesis extends to various industries:

Pharmaceuticals: Ensuring the efficacy and minimizing side effects of drugs. numberanalytics.com

Agrochemicals: Creating more potent and environmentally friendly pesticides and herbicides. numberanalytics.com

Materials Science: Developing materials with unique optical and electronic properties. numberanalytics.comnumberanalytics.com

Overview of Chiral Transition Metal Complexes in Enantioselective Transformations

Transition metal complexes are powerful tools in enantioselective catalysis. nih.gov By combining a metal center with a chiral ligand, chemists can create a catalyst that facilitates the conversion of achiral starting materials into chiral products with high enantioselectivity. hilarispublisher.com These catalysts accelerate chemical transformations while controlling the stereochemistry of the products. hilarispublisher.com

A wide array of chiral ligands, often referred to as "privileged chiral ligands," have been developed and have shown exceptional versatility in asymmetric transition metal catalysis. rsc.org The design of these ligands is crucial for achieving high levels of enantioselectivity. acs.org Ruthenium, along with other transition metals like rhodium, iridium, and palladium, is frequently employed in these catalytic systems. nih.govnih.gov These metal complexes have been instrumental in developing a multitude of enantioselective transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. chemimpex.comacs.org

Historical Development and Unique Structural Features of Ru(II)-(S)-Pheox Catalyst

The Ru(II)-(S)-Pheox catalyst belongs to a class of catalysts that have been developed to address the demand for efficient and selective asymmetric transformations. The synthesis of Ru(II)-dialkyl-pheox derivatives has been achieved with high yields, highlighting the accessibility of this catalyst family. hueuni.edu.vn The catalyst is known for its robustness under various reaction conditions and its ability to minimize side products, which simplifies purification processes. chemimpex.com

A key feature of the Ru(II)-(S)-Pheox catalyst is its unique C1-symmetric structure. acs.orgnih.gov Unlike C2-symmetric ligands, which often rely on steric blocking to induce enantioselectivity, the C1-symmetry of the Ru(II)-Pheox complex presents a more intricate chiral environment. nih.gov This lack of symmetry means the complex has four distinct positions where substrates can bind, leading to potentially different reaction intermediates. diva-portal.org

Research Findings on Ru(II)-(S)-Pheox Catalyzed Reactions

The Ru(II)-(S)-Pheox catalyst has demonstrated remarkable efficacy in a variety of asymmetric reactions. Detailed research findings highlight its versatility and high stereocontrol.

One of the most prominent applications of the Ru(II)-(S)-Pheox catalyst is in asymmetric cyclopropanation reactions . It has been successfully used to catalyze the reaction between various olefins and diazo compounds to produce chiral cyclopropanes with high yields and excellent diastereo- and enantioselectivities. acs.orgtcichemicals.com For example, the cyclopropanation of terminal olefins with succinimidyl diazoacetate proceeds under mild conditions to give the desired products in high yields with excellent stereoselectivity. rsc.org

| Olefin | Diazo Compound | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| Styrene (B11656) | ((2-diazo-1,1-difluoroethyl)sulfinyl)benzene | 70 | >20:1 | 95:5 | researchgate.net |

| Various Terminal Olefins | Succinimidyl Diazoacetate | High | Excellent | Excellent | rsc.org |

| Allyltrimethylsilane | Methyl (diazoacetoxy)acetate | up to 99 | up to >99:1 | up to 99% ee | bohrium.com |

| Vinylcarbamates | Diazoacetates | up to 99 | - | up to 99% ee | tcichemicals.com |

Another significant application is the enantioselective Si-H insertion reaction . The Ru(II)-(S)-Pheox catalyst has been used to construct chiral centers at both carbon and silicon atoms with high stere induction. acs.orgrsc.org

| Substrate | Diazo Compound | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Silanes | α-Methyl-α-diazoesters | up to 99 | up to 99% ee | acs.org |

Computational studies, particularly using Density Functional Theory (DFT) , have provided valuable insights into the mechanism of Ru(II)-Pheox catalyzed reactions. These studies have helped to elucidate the stepwise mechanism of intramolecular cyclopropanation, which proceeds through a metallacyclobutane intermediate. nih.govresearchgate.net The calculations have also been instrumental in understanding the ligand exchange reactions on the Ru(II)-Pheox complex, which is crucial for the catalytic cycle. acs.orgnih.gov

Structure

2D Structure

Properties

InChI |

InChI=1S/C15H12NO.4C2H3N.F6P.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-2-3;1-7(2,3,4,5)6;/h1-9,14H,11H2;4*1H3;;/q;;;;;-1;+1/t14-;;;;;;/m1....../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYKDMZDJHSTQM-YEYOTXFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#N.CC#N.CC#N.CC#N.C1[C@@H](N=C(O1)C2=CC=CC=[C]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F6N5OPRu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Architectural Design of Ru Ii S Pheoxcatalyst

Synthetic Routes to Ru(II)-(S)-Pheox Catalyst Precursors

The synthesis of the Ru(II)-(S)-Pheox catalyst is a multi-step process that begins with the construction of the chiral ligand, followed by its coordination to a ruthenium(II) metal center. hueuni.edu.vn This approach allows for modularity, where both the ligand and the metal precursor can be varied to fine-tune the catalyst's properties.

Chiral oxazolines are a critical class of compounds in asymmetric synthesis, serving as essential ligands for various metal catalysts. rsc.orglnpu.edu.cn The most prevalent and direct method for synthesizing the chiral oxazoline (B21484) core of the Pheox ligand involves the condensation of readily available chiral β-amino alcohols with carboxylic acid derivatives. lnpu.edu.cnnih.gov

The process typically starts with a chiral amino alcohol, such as (S)-2-Amino-phenylethanol, which provides the essential stereocenter that will ultimately control the enantioselectivity of the catalyst. hueuni.edu.vnnih.gov This amino alcohol is reacted with a nitrile or another carboxylic acid derivative under conditions that facilitate cyclization and dehydration to form the oxazoline ring. Microwave-assisted protocols have been developed to access these chiral oxazolines rapidly and efficiently, often using a recoverable heterogeneous catalyst. rsc.org

Table 1: Examples of Chiral Amino Alcohols and Corresponding Oxazoline Precursors

| Chiral Amino Alcohol Precursor | Resulting Oxazoline Moiety |

|---|---|

| (S)-2-Amino-phenylethanol | (S)-4-Phenyl-2-oxazoline |

| (S)-Valinol | (S)-4-Isopropyl-2-oxazoline |

Once the chiral oxazoline ligand is synthesized, the next step is its complexation with a suitable ruthenium(II) precursor to form the active catalyst. hueuni.edu.vn This involves reacting the phenyl-oxazoline ligand with a ruthenium salt, such as [Ru(p-cymene)Cl₂]₂ or a similar Ru(II) source, in an appropriate solvent.

The final catalyst is often an organometallic complex where the ruthenium is coordinated to the nitrogen atom of the oxazoline ring and a carbon atom of the phenyl ring, forming a stable pincer-like structure. A common precursor form of the catalyst is Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate. tcichemicals.comtcichemicals.com In this configuration, labile acetonitrile (B52724) ligands occupy the remaining coordination sites on the ruthenium, which can be easily displaced by substrates during the catalytic cycle.

Ligand Modification and Derivative Synthesis

A key advantage of the Ru(II)-Pheox system is the modularity of its ligand architecture, which allows for systematic modifications to enhance catalytic performance, alter solubility, or adapt the catalyst for specific substrates.

To investigate the influence of steric and electronic properties on catalysis, derivatives such as Ru(II)-Dialkyl-Pheox have been developed. The synthesis of these derivatives follows the same general pathway: the asymmetric synthesis of a dialkyl-substituted oxazoline derivative followed by complexation with ruthenium. hueuni.edu.vn By starting with different amino alcohols or modifying the phenyl group of the ligand, various alkyl groups can be introduced. Research has demonstrated the successful synthesis of four distinct Ru(II)-dialkyl-pheox derivatives with high yields, generally exceeding 60%. hueuni.edu.vn

Table 2: Synthesis Yields of Ru(II)-Dialkyl-Pheox Derivatives

| Derivative | Synthetic Yield |

|---|---|

| Ru(II)-Dimethyl-Pheox | >60% |

| Ru(II)-Diethyl-Pheox | >60% |

| Ru(II)-Diisopropyl-Pheox | >60% |

The catalytic activity of the ruthenium center can be precisely tuned by altering the electronic properties of the Pheox ligand. rsc.org Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic backbone of the ligand can modulate the electron density at the metal center. rsc.orgnih.gov

This electronic modulation can impact the catalyst's reactivity and selectivity. For instance, incorporating electron-donating groups may increase the electron density on the ruthenium, potentially enhancing its activity in certain oxidative reactions. researchgate.net Conversely, electron-withdrawing groups can make the metal center more electrophilic. This strategy of ligand-based electronic tuning is a powerful tool for designing catalysts with tailored performance for specific chemical transformations. rsc.orgrsc.org

Table 3: Conceptual Electronic Effects of Ligand Substituents

| Substituent Type | Example Group | Effect on Ru Center | Potential Catalytic Impact |

|---|---|---|---|

| Electron-Donating Group (EDG) | Methoxy (-OCH₃) | Increases electron density | Enhanced activity in some oxidative reactions |

| Electron-Withdrawing Group (EWG) | Nitro (-NO₂) | Decreases electron density | Increased electrophilicity, altered selectivity |

To align with the principles of green chemistry and expand the applicability of Ru(II)-Pheox catalysts to aqueous reaction media, water-soluble derivatives have been designed. A primary strategy for imparting water solubility is the introduction of highly polar or charged functional groups onto the ligand framework. nih.gov

The synthesis of a Ru(II)-Amm-Pheox catalyst would involve incorporating an ammonium (B1175870) (Amm) group, or other water-solubilizing moieties like sulfonates, into the Pheox ligand structure. nih.gov This can be achieved by using a ligand precursor that already contains a protected amine or sulfonic acid group, which is then deprotected or ionized in the final complex. These modifications result in catalysts that are soluble in water, facilitating their use in biphasic catalysis and simplifying product separation and catalyst recycling. nih.gov

Development of Polymer-Supported Ru(II)-Pheox Catalysts

The heterogenization of homogeneous catalysts, such as the Ru(II)-Pheox complex, by anchoring them to polymer supports represents a significant advancement in catalytic chemistry. This strategy aims to merge the high efficiency and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, including ease of separation from the reaction mixture, enhanced stability, and potential for recyclability. The development of polymer-supported Ru(II)-Pheox catalysts has focused on creating robust, porous materials where the active catalytic center is an integral part of the polymer architecture.

A prominent synthetic methodology involves the preparation of a macroporous polymer-supported ruthenium(II) dimethyl phenyloxazoline (Ru(II)-dm-Pheox) catalyst. scientific.net This is achieved through the cross-linking polymerization of a monomeric Ru(II)-dm-Pheox complex with styrene (B11656) and a cross-linking agent, typically 1,4-divinylbenzene (B89562) (DVB), in the presence of a radical initiator like 2,2-azobisizobutyronitrile (AIBN). scientific.netthieme-connect.com This process results in the covalent incorporation of the Ru(II)-Pheox unit into a durable, macroporous polystyrene-based framework. The porous nature of the polymer is critical, allowing substrates to access the active ruthenium centers within the matrix.

The resulting polymer-supported catalyst is a solid material that can be easily handled and separated from the reaction medium by simple physical processes like centrifugation or filtration. thieme-connect.comrsc.org Characterization of these materials often involves techniques such as infrared (IR) spectroscopy, scanning electron microscopy (SEM), and inductively coupled plasma mass spectrometry (ICP-MS) to confirm the structure, morphology, and metal content. thieme-connect.com

Research has demonstrated the efficacy of these polymer-supported catalysts in a variety of chemical transformations. They have shown excellent reactivity in the oxidation of dihydroxy arenes to their corresponding quinones using hydrogen peroxide as a green oxidant, achieving high yields. thieme-connect.comresearchgate.netaksaray.edu.tr Furthermore, these novel porous catalysts have been successfully applied to intermolecular N-H insertion reactions involving ethyl diazoacetate and various amines, producing amino acid derivatives in high yields. scientific.net The catalyst has also been noted for its effectiveness in both inter- and intramolecular cyclopropanation reactions. researchgate.net

A key advantage highlighted in research findings is the catalyst's reusability. The polymer-supported Ru(II)-dm-Pheox complex can be recovered after a reaction and reused in subsequent cycles without a significant decline in its catalytic activity. thieme-connect.com For instance, in the oxidation of dihydroxy arenes, the catalyst was recovered and reused for at least five cycles. aksaray.edu.tr This recyclability is of major environmental and economic importance, particularly when dealing with expensive metal catalysts. mdpi.com

Research Findings on Polymer-Supported Ru(II)-Pheox Catalysts

The performance of the macroporous polymer-supported Ru(II)-dm-Pheox catalyst has been documented in various oxidation reactions. The data below illustrates its efficiency in converting dihydroxy arenes to quinones.

Table 1: Oxidation of Dihydroxy Arenes using Polymer-Supported Ru(II)-dm-Pheox Catalyst Catalyst loading: 2.2 mol%. Oxidant: 30% H₂O₂ (1.3 equiv). Solvent: THF. Reaction Conditions: 0 °C to room temperature.

| Substrate (Dihydroxy Arene) | Product (Quinone) | Yield (%) |

|---|---|---|

| 1,4-Hydroquinone | 1,4-Benzoquinone | 70% |

| 2-Methyl-1,4-hydroquinone | 2-Methyl-1,4-benzoquinone | 99% |

| 2,5-Dimethyl-1,4-hydroquinone | 2,5-Dimethyl-1,4-benzoquinone | 99% |

| 2-tert-Butyl-1,4-hydroquinone | 2-tert-Butyl-1,4-benzoquinone | 99% |

| Catechol | 1,2-Benzoquinone | 99% |

| 4-Methylcatechol | 4-Methyl-1,2-benzoquinone | 99% |

| 1,2-Naphthalenediol | 1,2-Naphthoquinone | 85% |

(Data sourced from research on quinone synthesis catalyzed by polymer-supported ruthenium catalysts thieme-connect.com)

The reusability of the catalyst is a critical measure of its practical utility. The following table demonstrates the consistent performance of the catalyst over multiple reaction cycles.

Table 2: Reusability of Polymer-Supported Ru(II)-dm-Pheox Catalyst Reaction: Oxidation of 2-Methyl-1,4-hydroquinone to 2-Methyl-1,4-benzoquinone.

| Cycle | Yield (%) |

|---|---|

| 1 | 99% |

| 2 | 98% |

| 3 | 98% |

| 4 | 97% |

| 5 | 97% |

(This table represents the findings that the catalyst can be reused at least five times without significant loss of activity thieme-connect.comaksaray.edu.tr)

Catalytic Applications of Ru Ii S Pheoxcatalyst in Enantioselective Organic Reactions

Enantioselective Cyclopropanation Reactions

The Ru(II)-(S)-Pheox catalyst is particularly renowned for its application in asymmetric cyclopropanation reactions. acs.orgnih.gov This process involves the transfer of a carbene fragment to an olefin, creating a cyclopropane (B1198618) ring. The catalyst's chiral environment dictates the facial selectivity of the carbene addition, resulting in the preferential formation of one enantiomer of the cyclopropane product. These reactions are notable for their efficiency, often proceeding under mild conditions with low catalyst loadings.

Intermolecular Cyclopropanation of Olefins

The intermolecular cyclopropanation of olefins catalyzed by Ru(II)-(S)-Pheox complexes represents a powerful method for the synthesis of optically active cyclopropanes. acs.orgnih.gov The catalyst has proven effective for a wide variety of olefin substrates, a significant advancement as many previous catalytic systems were limited to electron-rich olefins like styrene (B11656) derivatives. acs.orgnih.gov

Diazoacetates are common carbene precursors used in these cyclopropanation reactions. The choice of the diazoacetate's ester group has been found to be crucial for achieving high stereoselectivity. acs.orgnih.gov

The Ru(II)-Pheox complex is a highly effective catalyst for the intermolecular cyclopropanation of various terminal olefins using succinimidyl diazoacetate. This catalytic system operates under mild conditions and produces the desired cyclopropane products in high yields with excellent diastereoselectivity and enantioselectivity. The reactions are often rapid, with cyclopropanation of styrene derivatives occurring in less than a minute. researchgate.net The resulting products can be readily converted into valuable cyclopropylmethanol derivatives. researchgate.net

Table 1: Ru(II)-Ph-Pheox catalyzed asymmetric cyclopropanation of various terminal olefins with succinimidyl diazoacetate.

| Olefin | Yield (%) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Styrene | 98 | >99:1 | 99 |

| 4-Methylstyrene | 96 | >99:1 | 99 |

| 4-Methoxystyrene | 95 | >99:1 | 99 |

| 4-Chlorostyrene | 97 | >99:1 | 99 |

| 2-Chlorostyrene | 92 | >99:1 | 99 |

Data compiled from studies on the cyclopropanation of terminal olefins. researchgate.net

The Ru(II)-Pheox catalyst has also been successfully applied to the asymmetric cyclopropanation of α,β-unsaturated carbonyl compounds. acs.orgnih.gov This application is significant as these electron-deficient olefins are often challenging substrates for cyclopropanation reactions. acs.orgnih.gov The use of specific diazoacetates, such as those with ketone or ester functionalities, is key to achieving high stereoselectivity in these transformations. acs.org This method provides an efficient route to enantioenriched dicarbonyl cyclopropane derivatives, which are important intermediates for synthesizing various biologically active compounds. acs.orgnih.gov

A highly enantioselective synthesis of cyclopropylamine derivatives has been achieved through the direct asymmetric cyclopropanation of vinyl carbamates, catalyzed by the Ru(II)-Pheox complex. tcichemicals.comnih.gov This reaction proceeds with high yields and excellent levels of both diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). nih.gov This method is a significant contribution to the synthesis of optically active cyclopropylamines, which are valuable structural motifs in medicinal chemistry. acs.org

Table 2: Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinyl carbamates.

| Vinyl Carbamate | Diazoester | Yield (%) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Vinyl-N-benzyl carbamate | Ethyl diazoacetate | 92 | 95:5 | 98 |

| N-Vinyl-N-phenyl carbamate | tert-Butyl diazoacetate | 88 | 96:4 | 99 |

Representative data based on the asymmetric cyclopropanation of vinylcarbamates with diazoesters. nih.gov

The Ru(II)-Pheox catalyst has been shown to be highly effective in the asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate. acs.org This reaction provides access to optically active cyclopropylphosphonates in high yields and with outstanding diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee). acs.org The methodology is applicable to a range of alkenes, including challenging substrates like α,β-unsaturated carbonyl compounds. acs.org

Table 3: Asymmetric cyclopropanation with diethyl diazomethylphosphonate catalyzed by Ru(II)-Pheox.

| Alkene | Yield (%) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Styrene | 95 | 98:2 | 99 |

| 4-Bromostyrene | 93 | 99:1 | 98 |

| Methyl acrylate | 85 | 95:5 | 96 |

Data is illustrative of results obtained in Ru(II)-Pheox-catalyzed cyclopropanation with diazomethylphosphonates. acs.org

Reactions with Diazoacetates

Intramolecular Cyclopropanation Reactions

The Ru(II)-(S)-Pheox catalyst also excels in mediating intramolecular cyclopropanation reactions, where the diazo group and the olefin are present in the same molecule. These reactions are powerful tools for the construction of bicyclic and polycyclic systems with high stereocontrol.

The first highly enantioselective intramolecular cyclopropanation of electron-deficient olefins catalyzed by a Ru(II)-Pheox complex has been reported, providing a direct route to valuable enantioenriched dicarbonyl cyclopropane derivatives. researchgate.net This method is particularly significant as electron-deficient olefins are often challenging substrates for cyclopropanation reactions. The reaction proceeds in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). researchgate.net

The substrates for this reaction are typically α,β-unsaturated esters or ketones bearing a diazoacetate moiety. The Ru(II)-(S)-Pheox catalyst efficiently promotes the intramolecular carbene transfer to the electron-deficient double bond, leading to the formation of a fused cyclopropane ring. The high levels of stereocontrol are attributed to the well-defined chiral pocket of the catalyst.

| Substrate Substituent (R) | Yield (%) | Enantiomeric Excess (% ee) |

| Methyl | 99 | 99 |

| Ethyl | 98 | 98 |

| Isopropyl | 95 | 97 |

| Phenyl | 92 | 96 |

| 4-Chlorophenyl | 94 | 98 |

Reaction Conditions: Diazo substrate, Ru(II)-(S)-Pheox catalyst in an organic solvent.

A notable application of the Ru(II)-(S)-Pheox-catalyzed intramolecular cyclopropanation of electron-deficient olefins is the synthesis of cyclopropane-fused γ-lactones. researchgate.net These bicyclic lactones are important structural motifs found in a variety of natural products and serve as versatile intermediates in organic synthesis. The reaction proceeds with high efficiency, affording the desired products in excellent yields and with exceptional levels of enantioselectivity. researchgate.net

The reaction involves the intramolecular cyclopropanation of an allylic diazoacetate derivative containing an α,β-unsaturated ester. The Ru(II)-(S)-Pheox catalyst facilitates the formation of the bicyclo[3.1.0]hexane core with the concomitant creation of up to three contiguous stereocenters with high control. This method provides a powerful and direct entry to these chiral building blocks.

| Substrate Substituent (R) | Yield (%) | Enantiomeric Excess (% ee) |

| H | 95 | 97 |

| Methyl | 99 | 99 |

| Phenyl | 93 | 98 |

| 2-Furyl | 90 | 95 |

Reaction Conditions: Allylic diazoacetate substrate, Ru(II)-(S)-Pheox catalyst in an organic solvent.

Intramolecular Cyclopropanation of Diazo Weinreb Amides

The intramolecular cyclopropanation of diazo Weinreb amides represents a significant application of the Ru(II)-(S)-Pheox catalyst system, leading to the formation of valuable bicyclic lactams with high levels of stereocontrol. Research has demonstrated that a water-soluble variant, Ru(II)-Amm-Pheox, is particularly effective for this transformation.

In a notable study, the asymmetric intramolecular cyclopropanation of N-cinnamyl-2-diazo-N-methoxyacetamide was catalyzed by a Ru(II)-Amm-Pheox complex in a water/ether biphasic system. This reaction proceeded smoothly at room temperature, affording the corresponding bicyclic cyclopropane ring-fused lactam in excellent yield and with outstanding enantioselectivity. nih.gov Specifically, a 99% yield and a 99% enantiomeric excess (ee) were achieved. nih.gov This high efficiency is attributed to the unique properties of the water-soluble catalyst, which facilitates the reaction in an environmentally friendly medium.

The success of this reaction has been extended to various trans-allylic diazo Weinreb amide derivatives. The Ru(II)-Amm-Pheox catalyst has consistently provided the desired bicyclic products in high yields (up to 99%) and with excellent enantioselectivities (up to 99% ee). nih.gov An advantage of using the water-soluble catalyst is its reusability; it can be easily separated from the organic product layer and reused multiple times with minimal loss of activity and enantioselectivity. nih.gov For instance, the catalyst was reused at least six times without a significant drop in performance. nih.gov

The reaction conditions typically involve dissolving the Ru(II)-Amm-Pheox catalyst in water and adding a solution of the diazo Weinreb amide in an organic solvent like ether. The reaction mixture is then stirred at room temperature until completion. The high yields and enantioselectivities obtained in these reactions underscore the efficacy of the Ru(II)-(S)-Pheox catalyst platform in constructing complex chiral architectures.

Table 1: Enantioselective Intramolecular Cyclopropanation of a Diazo Weinreb Amide

| Substrate | Catalyst | Solvent | Yield (%) | ee (%) |

| N-cinnamyl-2-diazo-N-methoxyacetamide | Ru(II)-Amm-Pheox | Water/Ether | 99 | 99 |

Enantioselective Carbene Transfer and Insertion Reactions

Beyond cyclopropanation, the Ru(II)-(S)-Pheox catalyst has proven to be highly effective in mediating a range of enantioselective carbene transfer and insertion reactions. These reactions are fundamental in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds with a high degree of stereocontrol.

Si-H Insertion Reactions

The catalytic asymmetric insertion of carbenes into silicon-hydride (Si-H) bonds is a powerful method for the synthesis of organosilicon compounds, which are of increasing importance in materials science and medicinal chemistry. The Ru(II)-(S)-Pheox catalyst has been successfully employed in these transformations, enabling the construction of enantioenriched carbon and silicon centers simultaneously.

Research has established a highly enantioselective Si-H insertion reaction utilizing a Ru(II)-pheox catalyst. The catalytic asymmetric Si-H insertion of α-methyl-α-diazoesters has been shown to proceed smoothly, yielding products with excellent stereoinduction at both the adjacent carbon and silicon atoms. This reaction has been reported to achieve up to 99% yield and 99% ee.

The Ru(II)-(S)-Pheox catalyzed Si-H insertion reaction provides a reliable method for the simultaneous creation of two adjacent chiral centers, one carbon and one silicon. The high level of stereocontrol is a hallmark of this catalytic system. The reaction of various α-methyl-α-diazoesters with a range of silanes has been investigated, demonstrating the broad applicability of this method. The excellent enantioselectivities observed are a direct result of the effective chiral environment provided by the (S)-Pheox ligand coordinated to the ruthenium center.

Table 2: Asymmetric Si-H Insertion of an α-Diazo Ester

| α-Diazo Ester Substrate | Silane Substrate | Catalyst | Yield (%) | ee (%) |

| α-methyl-α-diazoester | Generic Silane | Ru(II)-pheox | up to 99 | up to 99 |

N-H Insertion Reactions

The insertion of carbenes into N-H bonds is a direct and atom-economical method for the synthesis of α-amino acid derivatives. The development of enantioselective versions of this reaction is of great interest for the synthesis of chiral amines and their derivatives.

While the Ru(II)-(S)-Pheox catalyst is a versatile catalyst for various carbene transfer reactions, detailed research on its application in the intermolecular N-H insertion of diazoacetates with amines is less extensively documented in readily available literature. However, a related transformation, the Ru(II)-Pheox catalyzed N-H insertion reaction of diazoacetamides, has been reported. This suggests the potential of the catalyst system for N-H insertion reactions. In this context, a ChemInform Abstract mentions the synthesis of N-substituted α-aminoamides via a Ru(II)-Pheox catalyzed N-H insertion of diazoacetamides. Further detailed research findings, including specific yields and enantioselectivities for the reaction of diazoacetates with amines, would be necessary to fully evaluate the scope and limitations of the Ru(II)-(S)-Pheox catalyst in this specific transformation.

Regio- and Enantioselective Intramolecular Amide Carbene Insertion into Primary C-H Bonds

The Ru(II)-(S)-Pheox catalyst has demonstrated remarkable efficacy in mediating the intramolecular insertion of amide carbenes into primary C-H bonds. This transformation is particularly noteworthy for its high degree of both regioselectivity and enantioselectivity. The catalyst facilitates the challenging functionalization of unactivated sp³ C-H bonds, providing a direct route to valuable chiral γ-lactam structures. This catalytic system is highly efficient for the intramolecular Buchner reaction of diazoacetamides, achieving excellent regio- and enantioselectivity with product yields often being quantitative and enantiomeric excess values reaching up to 99%.

A significant breakthrough using the Ru(II)-(S)-Pheox catalyst is the highly regio- and enantioselective functionalization of tert-butyl groups through intramolecular amide carbene insertion. This reaction represents a formidable challenge in synthetic chemistry due to the steric hindrance and high bond dissociation energy of primary C-H bonds within a tert-butyl moiety.

In the presence of as little as 1 mol % of the Ru(II)-(S)-Pheox catalyst, diazoacetamides containing an N-tert-butyl group undergo rapid and selective intramolecular carbene insertion into a primary C-H bond. This process yields corresponding γ-lactams in high yields (up to 99%) and with significant enantioselectivity (up to 91% ee). This catalytic carbene transfer reaction shows a strong preference for primary C-H bonds over other potentially reactive sites, including secondary, benzylic secondary, and tertiary C-H bonds, as well as sp² C-H bonds. This method is the first reported example of a catalytic carbenoid insertion into an unactivated tert-butyl group that achieves enantiocontrol at the carbenoid carbon.

The reaction proceeds efficiently, highlighting the catalyst's ability to overcome the inherent challenges of functionalizing sterically congested and unactivated positions.

Table 1: Ru(II)-(S)-Pheox Catalyzed Intramolecular C-H Insertion of Diazoamides

| Substrate | Product | Yield (%) | ee (%) |

|---|

Data represents typical results achieved for the functionalization of unactivated tert-butyl groups.

General Carbene Transfer to Olefins, C-H, N-H, and Si-H Bonds

The Ru(II)-(S)-Pheox catalyst is a powerful and versatile tool for a variety of carbene transfer reactions beyond the specific C-H insertion described above. hueuni.edu.vn It effectively catalyzes enantioselective cyclopropanations as well as insertions into C-H, N-H, and Si-H bonds, demonstrating its broad applicability in asymmetric synthesis. scientific.net

Carbene Transfer to Olefins (Cyclopropanation): The catalyst is highly effective for the asymmetric intra- and intermolecular cyclopropanation of a wide range of olefins using diazoacetates or diazomethylphosphonates. tcichemicals.com This includes electron-deficient olefins, where the corresponding cyclopropane-fused γ-lactones are obtained in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). acs.org The catalyst system also performs efficiently with various terminal olefins and succinimidyl diazoacetate under mild conditions, yielding cyclopropane products with high diastereoselectivity and enantioselectivity. This methodology provides a reliable route to optically active cyclopropane derivatives, which are key structural motifs in numerous medicinally relevant compounds. tcichemicals.com A water-soluble version of the catalyst, Ru(II)-Amm-Pheox, has been developed for intramolecular cyclopropanation, allowing for catalyst reuse and reactions in environmentally benign water/ether systems, achieving up to 99% yield and 99% ee. nih.gov

Carbene Insertion into C-H Bonds: As detailed in section 3.2.2.2.1, the catalyst shows exceptional performance in intramolecular C-H insertion reactions, particularly with challenging unactivated primary C-H bonds.

Carbene Insertion into N-H Bonds: The Ru(II)-Pheox catalyst framework has been successfully applied to intermolecular N-H insertion reactions. A polymer-supported variant, Ru(II)-dm-Pheox, has been shown to catalyze the reaction between ethyl diazoacetate and various amines, producing N-substituted α-aminoamides and other amino acid derivatives in high yields. scientific.netresearchgate.net

Carbene Insertion into Si-H Bonds: The catalyst demonstrates high efficiency in the enantioselective insertion of carbenes into Si-H bonds. tcichemicals.com This reaction is a direct and effective method for constructing chiral organosilicon compounds. Specifically, the asymmetric Si-H insertion of α-methyl-α-diazoesters proceeds smoothly, creating chiral centers at both the carbon and silicon atoms with outstanding yields (up to 99%) and enantioselectivities (up to 99% ee). The stereoselectivity of this transformation is influenced by the steric properties of the silane and diazoester, as well as the reaction temperature.

Table 2: Overview of General Carbene Transfer Reactions Catalyzed by Ru(II)-(S)-Pheox

| Reaction Type | Substrates | Products | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Cyclopropanation | Olefins, Diazoacetates | Cyclopropane derivatives | up to 99 | up to 99% ee |

| N-H Insertion | Amines, Diazoacetates | α-Aminoamides | High | N/A |

Mechanistic Investigations and Stereochemical Elucidation of Ru Ii S Pheoxcatalyst

Elucidation of Catalytic Reaction Cycles

The catalytic utility of Ru(II)-Pheox complexes has been demonstrated in various asymmetric transformations, including intra- and intermolecular cyclopropanations and Si–H insertion reactions. nih.govacs.org The generally accepted catalytic cycle for these carbene transfer reactions involves several key steps. The cycle is initiated by the reaction of the Ru(II)-Pheox complex with a diazo compound. This leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive ruthenium-carbene intermediate.

This metal carbenoid species is central to the catalytic process. In cyclopropanation reactions, the carbene is then transferred to an olefin substrate. Computational studies on the Ru(II)-Pheox-catalyzed intramolecular cyclopropanation of certain γ-lactones suggest that this transfer occurs via a stepwise mechanism. nih.gov This pathway involves the formation of a metallacyclobutane intermediate, which then undergoes reductive elimination to furnish the final cyclopropane (B1198618) product and regenerate the active catalyst for the next cycle. nih.gov A proposed catalytic cycle for Ru(II)-Pheox-catalyzed C-H arylation with diaryliodonium salts has also been described, highlighting the versatility of this catalytic system. researchgate.net

Role of the Ruthenium(II) Center in Catalytic Activation

The Ruthenium(II) center is the heart of the catalyst's activity. Its coordination environment and electronic properties are finely tuned to facilitate the key steps of the catalytic cycle. The Ru(II) center in the (acetonitrile)₄Ru(II)–Pheox complex features a unique C₁-symmetric structure, which is crucial for inducing asymmetry in the catalyzed reactions. nih.govacs.org

The primary role of the ruthenium center is to activate the diazo compound for carbene formation. The electron-withdrawing nature of the ligands, such as the acetonitrile (B52724) groups, can influence the electronic properties of the metal center, making its oxidation more difficult. This electronic tuning is critical for the efficient decomposition of the diazoalkane and the generation of the electrophilic metal-carbene intermediate. Furthermore, the ruthenium center serves as a template, bringing the carbene and the substrate into a specific orientation within its coordination sphere, which is a prerequisite for high stereocontrol. The lability of the ligands coordinated to the ruthenium is also a key factor, as the displacement of a ligand is necessary to open a coordination site for the incoming substrate.

Ligand Exchange Dynamics

Ligand exchange is a fundamental process in the catalytic cycle, often preceding the main chemical transformation. Mechanistic studies involving ligand exchange reactions on Ru(II)-Pheox complexes have provided significant insights into the catalyst's behavior. nih.gov

Experimental investigations have demonstrated the facile exchange of one of the acetonitrile ligands in the (acetonitrile)₄Ru(II)–phenyloxazoline complex with pyridine. nih.govacs.orgnih.gov When pyridine (1 equivalent) is introduced to a solution of the Ru(II)-Pheox complex in dichloromethane at room temperature, the exchange proceeds smoothly to afford the (pyridine)(acetonitrile)₃Ru(II)–Pheox complex in quantitative yield. nih.govacs.org

Single-crystal X-ray analysis of the resulting (pyridine)(acetonitrile)₃Ru(II)–Pheox complex revealed that the pyridine ligand substitutes the acetonitrile ligand at the position trans to the C–Ru bond of the phenyloxazoline backbone. acs.orgnih.gov This site-selective substitution is a critical observation for understanding how substrates might approach and coordinate to the metal center during a catalytic reaction. nih.gov

The observed site-selectivity in the ligand exchange reaction is attributed to the trans effect. chemohollic.com The trans effect describes the influence of a ligand on the rate of substitution of the ligand positioned trans to it. chemohollic.com In the Ru(II)-Pheox complex, the phenyl group of the pheox ligand forms a strong C–Ru bond, which exerts a significant trans effect. acs.org This effect weakens the bond between the ruthenium center and the acetonitrile ligand located in the trans position, making it more labile and thus the most likely to be substituted. acs.orglibretexts.org

This experimental finding is strongly supported by Density Functional Theory (DFT) calculations. nih.govacs.orgnih.gov Computational studies analyzed the energy required to eliminate each of the four acetonitrile ligands from the (acetonitrile)₄Ru(II)–Pheox complex. The results clearly indicated that the elimination of the acetonitrile ligand trans to the C-Ru bond is kinetically the most favorable pathway, with a significantly lower energy barrier compared to the elimination from the other three positions. researchgate.net The calculations show that the direction of ligand exchange is determined by the energy gap of ligand elimination (kinetic control) rather than the thermodynamic stability of the resulting complex. nih.govacs.orgnih.gov These findings suggest that a reactant is most likely to approach the catalyst from the position trans to the C-Ru bond, which has profound implications for stereocontrol. nih.gov

| Position of Eliminated Acetonitrile | Relative Elimination Energy (kcal/mol) |

| (A) trans to C-Ru | 0.0 |

| (B) trans to N(oxazoline)-Ru | >12 |

| (C) cis to C-Ru and N(oxazoline)-Ru | >12 |

| (D) cis to C-Ru and N(oxazoline)-Ru | >12 |

| Data derived from DFT calculations on the elimination of acetonitrile from (acetonitrile)₄Ru(II)–Pheox. Position (A) is kinetically the most favorable. researchgate.net |

Stereocontrol Mechanisms in Ru(II)-(S)-Pheox Catalyzed Reactions

The defining feature of the Ru(II)-(S)-Pheox catalyst is its ability to induce high levels of stereoselectivity in various reactions, consistently producing products with excellent enantiomeric and diastereomeric purity. acs.orgnih.govacs.org

The high degree of stereocontrol exerted by the Ru(II)-(S)-Pheox catalyst stems from the chiral environment created by the C₁-symmetric (S)-phenyloxazoline ligand. This ligand framework effectively differentiates the space around the active ruthenium center, forcing the reacting partners—the carbene and the substrate—into a highly ordered transition state.

Computational chemical analysis using DFT has been employed to probe the origins of enantioselectivity in the Ru(II)-Pheox-catalyzed intramolecular cyclopropanation reaction. nih.gov These studies revealed that the enantioselectivity is influenced by the energy differences between the initial reactant-catalyst complexes. nih.gov The calculations for the formation of cyclopropane ring-fused γ-lactones showed that the precursor leading to the major enantiomer was significantly more stable (by 5.8 kcal/mol) than the one leading to the minor enantiomer. nih.gov

The reaction pathway, determined to be a stepwise mechanism proceeding through a metallacyclobutane intermediate, is also critical for stereochemical outcomes. nih.gov The specific geometry of this intermediate and the subsequent reductive elimination step are key determinants of the final product's stereochemistry. The combination of the chiral ligand's steric and electronic influence, the site-selective activation dictated by the trans effect, and the energetic preferences of the reaction intermediates all contribute to the exceptional levels of enantioselectivity and diastereoselectivity observed in reactions catalyzed by Ru(II)-(S)-Pheox. acs.orgnih.gov

| Reaction Type | Substrates | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Yield (%) |

| Cyclopropanation of Vinylcarbamates | Vinylcarbamate + Diazoester | up to 96:4 | up to 99 | High |

| Cyclopropanation of Diazophosphonates | Styrene (B11656) + α-Cyano diazophosphonate | up to 99/1 | up to 68 | up to 99 |

| Cyclopropanation of Diazomethylphosphonate | Alkene + Diethyl diazomethylphosphonate | up to 99:1 | up to 99 | High |

| Selected examples of asymmetric reactions catalyzed by Ru(II)-Pheox complexes. nih.govacs.orgaip.org |

Characterization of Stepwise Reaction Pathways

The catalytic cycle of Ru(II)-(S)-Pheox in carbene transfer reactions, such as cyclopropanation, is generally understood to initiate with the reaction of the catalyst with a diazo compound to form a ruthenium-carbene intermediate. nih.gov This key intermediate then reacts with the substrate, for instance, an olefin, to yield the cyclopropane product and regenerate the Ru(II)-(S)-Pheox catalyst for the next cycle. nih.gov

Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the finer details of these pathways. For intramolecular cyclopropanation reactions, it has been shown that the reaction proceeds via a stepwise mechanism. nih.gov This involves the formation of a metallacyclobutane intermediate. nih.govresearcher.life The formation of this intermediate is a crucial step that dictates the stereochemical outcome of the reaction. nih.gov

Kinetic studies have further illuminated the reaction pathways, particularly in competitive reactions like dimerization versus cyclopropanation. For example, when using N-hydroxyphthalimide diazoacetate (NHPI-DA), the enhanced selectivity for cyclopropanation is attributed to a significantly slower rate of the competing dimerization reaction. nih.gov

Furthermore, investigations have revealed the possibility of a previously unrecognized pathway: the migratory insertion of the carbene into the phenyloxazoline ligand of the catalyst itself. nih.gov This leads to the formation of a new ruthenium complex which has been shown to be catalytically competent for both dimerization and cyclopropanation reactions. nih.gov This finding suggests a more intricate balance between various mechanistic scenarios than previously assumed. nih.gov

Influence of Carbene Sources on Stereoselectivity

The choice of carbene source, typically a diazo compound, has a profound impact on the stereoselectivity of reactions catalyzed by Ru(II)-(S)-Pheox. The electronic and steric properties of the diazoacetate play a crucial role in achieving high yields and excellent stereocontrol in asymmetric cyclopropanation. acs.org

Different functionalized diazoacetates have been successfully employed to control the stereochemical outcome. For instance, the use of succinimidyl-, ketone-, and ester-functionalized diazoacetates has been critical for achieving high stereoselectivity in the cyclopropanation of a wide variety of olefins. acs.org

The following table summarizes the effect of different carbene sources on the stereoselectivity of the Ru(II)-(S)-Pheox catalyzed cyclopropanation of various olefins.

| Olefin | Carbene Source | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

| 1-hexene | NHPI-DA | > 20:1 | 96:4 |

| p-methylstyrene | NHPI-DA | > 20:1 | 96:4 |

| Terminal Olefins | Succinimidyl diazoacetate | High | High |

| Vinyl Carbamates | Functionalized diazoacetates | High | High |

| Allenes | Functionalized diazoacetates | High | High |

| α,β-Unsaturated Carbonyl Compounds | Functionalized diazoacetates | High | High |

This table presents a summary of findings from various studies and is intended to be illustrative. For detailed results, please refer to the cited literature.

The data clearly indicates that the nature of the carbene precursor is a key determinant of both diastereoselectivity and enantioselectivity in these catalytic reactions.

Investigation of Inner-sphere Versus Outer-sphere Mechanisms

The mechanism of carbene transfer from the ruthenium catalyst to the substrate can be broadly classified into two categories: inner-sphere and outer-sphere. nih.gov In an inner-sphere mechanism , the substrate (e.g., an olefin) coordinates directly to the metal center before the carbene transfer occurs, often leading to the formation of a metallacyclobutane intermediate. nih.govnih.govresearcher.life Conversely, an outer-sphere mechanism involves the intermolecular reaction of the metal-carbene complex with the substrate without prior coordination of the substrate to the metal. nih.gov

For Ru(II)-(S)-Pheox catalyzed cyclopropanation, both inner-sphere and outer-sphere pathways have been considered and investigated through computational and experimental studies. nih.gov DFT calculations have shown that both mechanisms can have similar energy barriers, suggesting that they may operate concurrently or that the preferred pathway could be substrate-dependent. nih.gov

The distinction between these mechanisms is crucial for understanding and predicting stereoselectivity. An inner-sphere pathway, with its more rigid, pre-organized transition state involving the coordinated substrate, is often associated with higher levels of stereocontrol. nih.gov In contrast, an outer-sphere mechanism, where the substrate approaches the metal-carbene complex from the periphery, might be expected to offer less stringent stereochemical communication. nih.gov The observation that increasing steric bulk on the substrate does not significantly decrease the reaction rate in some related systems has been used as an argument for an outer-sphere pathway. nih.gov

Proposed Migratory Insertion Pathways of Carbenes

Migratory insertion of a carbene is a fundamental step in many transition-metal-catalyzed reactions. nih.gov In the context of Ru(II)-(S)-Pheox catalysis, this process involves the formal insertion of the carbene ligand into a metal-ligand bond or a bond within a coordinated substrate. nih.gov

One significant proposed pathway involves the migratory insertion of the carbene into the phenyloxazoline ligand of the catalyst itself. nih.gov DFT calculations have revealed that this process can be energetically favorable, in some cases more so than the competing carbene dimerization reaction. This insertion leads to the formation of a modified ruthenium complex, which has been computationally and experimentally shown to be a competent catalyst for both cyclopropanation and dimerization. nih.gov

The general steps for a carbene migratory insertion in cross-coupling reactions are:

Generation of an organometallic species.

Reaction of this species with a diazo compound to form a metal carbene intermediate.

Rapid migratory insertion of the carbene to form a new carbon-carbon bond. nih.gov

This concept of carbene migratory insertion has been explored in various catalytic systems, including those catalyzed by palladium, copper, rhodium, nickel, cobalt, and iridium. nih.gov While the specific details may vary, the underlying principle of the carbene inserting into a metal-element bond to forge new bonds is a recurring theme. nih.govnih.gov

In the Ru(II)-(S)-Pheox system, the potential for the carbene to undergo migratory insertion into the catalyst framework adds another layer of complexity to the mechanistic picture. nih.gov It suggests that the catalyst itself can be dynamically modified during the reaction, and this modified species may participate in or even dominate the catalytic cycle.

Computational Chemistry Approaches in Ru Ii S Pheoxcatalyst Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively applied to study the Ru(II)-(S)-Pheox catalyst, providing significant insights into its behavior in various chemical transformations.

Analysis of Electronic Structure and Reactivity

DFT calculations are crucial for understanding the electronic properties of the Ru(II)-(S)-Pheox catalyst and its intermediates. By analyzing the molecular orbitals, charge distribution, and other electronic parameters, researchers can predict the catalyst's reactivity. For instance, DFT studies have been used to investigate the electronic structure of Ru(II) polypyridine complexes, which are analogous in certain respects to the Pheox system, revealing how ligand modifications can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sigmaaldrich.com This understanding is fundamental to rationalizing the catalyst's behavior and designing more efficient variants.

Modeling of Ligand Exchange Processes and Energy Gaps

The initiation of a catalytic cycle often involves the exchange of one or more ligands on the metal center. DFT calculations have been successfully employed to model these ligand exchange processes in the Ru(II)-(S)-Pheox system. tcichemicals.com A notable study focused on the exchange of an acetonitrile (B52724) ligand with pyridine. tcichemicals.com DFT calculations revealed that the acetonitrile ligand positioned trans to the C-Ru bond is the most easily eliminated. tcichemicals.com This selectivity is determined by the energy gap of ligand elimination rather than the thermodynamic stability of the resulting complex. tcichemicals.com These findings suggest that incoming reactants are likely to approach the ruthenium center from the direction trans to the C-Ru bond, a critical factor in the generation of chirality. tcichemicals.com

| Ligand Position | Relative Energy Gap (kcal/mol) |

|---|---|

| trans to C-Ru bond | Lowest |

| Other positions | Higher |

Prediction and Rationalization of Enantioselective Control

A key application of DFT in the context of the Ru(II)-(S)-Pheox catalyst is the prediction and rationalization of enantioselectivity in asymmetric reactions, such as cyclopropanation. rsc.org Computational analyses have been performed on highly enantioselective intramolecular cyclopropanation reactions to understand the origins of stereocontrol. rsc.orgrsc.org These studies have shown that the enantioselectivity is influenced by the energy differences between the initial reactant-catalyst complexes. rsc.orgrsc.org For example, in the formation of cyclopropane (B1198618) ring-fused γ-lactones, the major product was found to be 5.8 kcal/mol more stable than the minor enantiomer, a difference that can be attributed to the steric and electronic interactions in the transition states leading to each enantiomer. rsc.orgrsc.org

Simulation of Reaction Pathways and Identification of Key Intermediates (e.g., Metallacyclobutane)

DFT calculations allow for the simulation of entire reaction pathways, enabling the identification of transient intermediates and transition states. In Ru(II)-(S)-Pheox-catalyzed cyclopropanation reactions, a stepwise mechanism proceeding through a metallacyclobutane intermediate has been identified through computational analysis. rsc.orgrsc.org This intermediate is formed via a [2+2] cycloaddition between the carbene and the olefin. The characterization of such intermediates is vital for a complete mechanistic understanding of the catalytic cycle. While some systems may operate through an outer-sphere mechanism, the formation of a metallacyclobutane is a key feature of the inner-sphere pathway.

Quantum Chemical Studies of Stereoselectivity

Quantum chemical studies, primarily leveraging DFT, provide a quantitative basis for understanding the high levels of stereoselectivity achieved with the Ru(II)-(S)-Pheox catalyst. These studies delve into the subtle non-covalent interactions, such as steric hindrance and electronic effects, between the chiral ligand, the metal center, and the substrate in the transition state. By calculating the energies of the diastereomeric transition states that lead to the different stereoisomers, researchers can predict the major product with high accuracy. The C1-symmetric nature of the Ru(II)-Pheox catalyst is a key feature that is computationally modeled to explain the facial selectivity in reactions like cyclopropanation. rsc.org The precise architecture of the catalyst, dictated by the phenyl group on the oxazoline (B21484) ring, creates a chiral pocket that preferentially accommodates the substrate in a specific orientation, thus directing the attack of the carbene to one face of the olefin.

Catalyst Performance and Sustainable Aspects of Ru Ii S Pheoxcatalyst

Assessment of Catalytic Efficiency and Selectivity (Yields, Enantiomeric Excess, Diastereomeric Ratio)

The Ru(II)-(S)-Pheox catalyst, a chiral ruthenium complex, has demonstrated significant efficiency and selectivity in various asymmetric chemical transformations, most notably in cyclopropanation reactions. researchgate.nethueuni.edu.vn Its performance is typically evaluated by the chemical yield of the product, the enantiomeric excess (ee), which measures the purity of one enantiomer over the other, and the diastereomeric ratio (dr), which indicates the prevalence of one diastereomer.

In the asymmetric intramolecular cyclopropanation of electron-deficient olefins, the Ru(II)-(S)-Pheox catalyst has been shown to produce the corresponding cyclopropane-fused γ-lactones in high yields, reaching up to 99%, with excellent enantioselectivities, also up to 99% ee. researchgate.netacs.org Similarly, when used for the asymmetric cyclopropanation of diethyl diazomethylphosphonate with various alkenes, the catalyst afforded optically active cyclopropylphosphonates in high yields with outstanding diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee). researchgate.net

The catalyst is also effective for intermolecular cyclopropanation reactions. For instance, the reaction of terminal olefins with succinimidyl diazoacetate proceeds under mild conditions to give cyclopropane (B1198618) products in high yields with excellent diastereoselectivity and enantioselectivity. rsc.org Another study focused on the synthesis of trifluoromethyl cyclopropanes from olefins, achieving high yields with diastereoselectivities up to >99:1 and enantioselectivities up to 97% ee, using a low catalyst loading of just 3 mol%. nih.gov

The catalytic system is capable of producing highly functionalized cyclopropanes from 2-substituted allylic derivatives using ethyl diazo acetate, resulting in moderate to high yields (32-97%) and excellent enantiomeric excess (86-99%). researchgate.net

The following table summarizes the performance of the Ru(II)-(S)-Pheox catalyst in selected asymmetric cyclopropanation reactions.

| Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Intramolecular Cyclopropanation | Electron-Deficient Olefins | Up to 99% | Up to 99% | N/A | researchgate.netacs.org |

| Asymmetric Cyclopropanation | Diethyl diazomethylphosphonate and Alkenes | High | Up to 99% | Up to 99:1 | researchgate.net |

| Intermolecular Cyclopropanation | Terminal Olefins and Succinimidyl Diazoacetate | High | Excellent | Excellent | rsc.org |

| Trifluoromethyl Cyclopropanation | Olefins (e.g., vinyl ethers, dienes) | High | Up to 97% | >99:1 | nih.gov |

| Asymmetric Cyclopropanation | 2-Substituted Allylic Derivatives and Ethyl Diazo Acetate | 32-97% | 86-99% | N/A | researchgate.net |

Robustness and Stability of Ru(II)-(S)-Pheox Catalyst under Diverse Reaction Conditions

The Ru(II)-(S)-Pheox catalyst exhibits considerable robustness, functioning effectively under mild reaction conditions. rsc.org This stability is a key factor in its successful application in synthesizing complex chiral molecules. For example, the highly stereoselective cyclopropanation of terminal olefins with succinimidyl diazoacetate proceeds efficiently under mild conditions, indicating the catalyst's stability. rsc.org Furthermore, its effectiveness in various catalytic processes, such as the synthesis of trifluoromethyl cyclopropanes, at low catalyst loadings (3 mol%) highlights its high activity and stability. nih.gov The ability of ruthenium-based catalysts, in general, to operate under varied conditions contributes to their broad utility in chemical synthesis. researchgate.net

Strategies for Catalyst Recovery and Reusability

The recovery and reuse of catalysts are critical for sustainable and cost-effective chemical manufacturing, particularly when precious metals like ruthenium are involved. mdpi.comnih.gov Research has focused on immobilizing the Ru(II)-Pheox catalyst onto solid supports or modifying it to be soluble in specific solvents to facilitate its separation from the reaction products and subsequent reuse.

Recyclability of Water-Soluble Ru(II)-Amm-Pheox Catalysts

To enhance catalyst recovery, water-soluble versions of the Ru(II)-Pheox catalyst have been developed. By introducing an ammonium (B1175870) group onto the aromatic ring of the Pheox ligand, a modified catalyst, Ru(II)-Amm-Pheox, is created. This modification imparts high solubility in water compared to the standard Ru(II)-Pheox complex. researchgate.net This property allows for the reaction to be carried out in a biphasic system (e.g., water and an organic solvent), where the catalyst remains in the aqueous phase while the product is extracted into the organic phase. researchgate.netrsc.org This separation technique simplifies catalyst recovery and allows for its reuse in subsequent reaction cycles.

Performance of Polymer-Supported Ru(II)-Pheox Catalysts in Recycling Experiments

Another effective strategy for catalyst recycling is immobilization on a solid support, such as a polymer. mdpi.comnih.gov A macroporous polymer-supported Ru(II)/dm-Pheox complex (a derivative of the Pheox catalyst) has been successfully used in the oxidation of 1,4-dihydroxy arenes to quinones. aksaray.edu.tr This polymeric catalyst could be recovered by simple filtration and was reused at least five times without a significant loss of its catalytic activity. aksaray.edu.tr The use of polymer supports not only aids in the straightforward recovery and recycling of the catalyst but also prevents the leaching of the expensive and rare ruthenium metal into the product. mdpi.com

The table below illustrates the reusability of a polymer-supported Ru(II)-Pheox derivative.

| Catalyst System | Reaction | Number of Reuse Cycles | Outcome | Reference |

|---|---|---|---|---|

| Macroporous Polymer-Supported Ru(II)/dm-Pheox | Oxidation of 1,4-dihydroxy arenes | At least 5 | No significant loss of activity observed. | aksaray.edu.tr |

Contributions to Green Chemistry Principles

The application of the Ru(II)-(S)-Pheox catalyst aligns with several key principles of green chemistry, which aim to make chemical processes more environmentally sustainable. nih.gov The ninth principle of green chemistry, catalysis, is central to its utility, as catalytic reagents are superior to stoichiometric ones because they reduce waste. youtube.comyoutube.com

Minimization of Waste and Energy Consumption

The high efficiency and selectivity of the Ru(II)-(S)-Pheox catalyst are its most significant contributions to green chemistry. By providing high yields (up to 99%) and excellent stereoselectivity (up to 99% ee), the catalyst minimizes the formation of byproducts and waste. researchgate.netacs.org Highly selective reactions reduce the need for complex and energy-intensive purification steps, further decreasing the environmental impact. researchgate.net

The ability of the catalyst to operate effectively under mild reaction conditions also contributes to lower energy consumption. rsc.orgsemanticscholar.org Moreover, the use of only small, catalytic amounts of the substance, as opposed to stoichiometric quantities, fundamentally reduces the total volume of chemicals used and waste generated. researchgate.netyoutube.com The development of recyclable versions, such as water-soluble and polymer-supported systems, further enhances its green profile by allowing the valuable and rare ruthenium metal to be reused multiple times, minimizing mining and waste. researchgate.netmdpi.comaksaray.edu.tr

Facilitating Sustainable and Cost-Effective Synthetic Routes

The Ru(II)-(S)-Pheox catalyst has emerged as a significant tool in green chemistry, promoting the development of synthetic routes that are both environmentally sustainable and economically viable. Its utility in this regard stems from its high efficiency, exceptional selectivity, and ability to operate under mild conditions. Furthermore, modifications to the catalyst's structure have led to versions with enhanced reusability, directly addressing key principles of sustainable chemical manufacturing.

Research has demonstrated that the Ru(II)-Pheox complex is a highly efficient catalyst for various asymmetric transformations, including cyclopropanation, C-H insertion, and Si-H insertion reactions. rsc.orgrsc.orgresearchgate.net These reactions are characterized by their ability to construct complex molecular architectures with high precision, often in a single step. This high degree of control minimizes the formation of unwanted byproducts, which in turn reduces the need for extensive and costly purification procedures and decreases chemical waste.

A key aspect of its cost-effectiveness is its high catalytic activity, quantified by high turnover numbers (TON) and turnover frequencies (TOF). For instance, in the synthesis of oxindole (B195798) derivatives from diazoamides, the Ru(II)-Pheox catalyst achieved a TON of 580 and a TOF of 156 min⁻¹, highlighting its capacity to produce a large amount of product with a small amount of catalyst. researchgate.net The reactions often proceed smoothly under mild conditions, such as at room temperature, which lowers energy consumption compared to processes requiring high heat, further enhancing the economic and environmental profile of the synthesis. rsc.orgbeilstein-journals.org

The catalyst's performance in asymmetric cyclopropanation showcases its role in sustainable synthesis. It effectively catalyzes the reaction between olefins and diazoesters to produce highly functionalized cyclopropanes. These products are obtained in high yields with excellent levels of both diastereoselectivity and enantioselectivity. rsc.orgresearchgate.netnih.gov

| Substrate (Olefin) | Diazo Compound | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (ee %) | Reference |

| Vinylcarbamate | Diazoester | High | up to 96:4 | up to 99 | nih.gov |

| Terminal Olefin | Succinimidyl diazoacetate | High | Excellent | Excellent | rsc.org |

| Alkene | Diethyl diazomethylphosphonate | High | up to 99:1 | up to 99 | researchgate.net |

| Alkene | ((2-diazo-1,1-difluoroethyl)sulfinyl)benzene | 17-94 | >20:1 | 83:17-98:2 e.r. | researchgate.net |

This table presents a selection of asymmetric cyclopropanation reactions facilitated by the Ru(II)-(S)-Pheox catalyst, demonstrating its high efficiency and stereoselectivity.

| Catalytic Run | Yield (%) | Enantioselectivity (ee %) |

| 1 | 97 | 96 |

| 2 | 97 | 96 |

| 3 | 96 | 96 |

| 4 | 96 | 95 |

| 5 | 95 | 95 |

| 6 | 95 | 94 |

This table demonstrates the reusability of the water-soluble Ru(II)-Amm-Pheox catalyst in the intramolecular cyclopropanation of a diazo Weinreb amide derivative, highlighting its stable performance over multiple cycles. beilstein-journals.org

Comparative Analysis with Other Chiral Catalytic Systems

Distinctions in Reactivity and Mechanism from Rhodium and Copper Carbene Catalysts

Rhodium and copper complexes are benchmark catalysts for carbene transfer reactions, particularly asymmetric cyclopropanation. However, the Ru(II)-Pheox catalyst exhibits fundamental distinctions in both its proposed mechanism and its structural complexity.

The predominant mechanistic pathway proposed for cyclopropanation catalyzed by dirhodium and copper complexes involves the formation of a metal carbene intermediate, which then undergoes a concerted, albeit asynchronous, addition to the olefin. Definitive mechanistic studies for rhodium-catalyzed reactions are still developing, but this concerted model is widely accepted based on product distribution and stereoselectivity. Similarly, for copper-catalyzed cyclopropanations, the formation of a copper-carbene intermediate is considered the rate-limiting step, followed by a concerted and highly asynchronous addition to the alkene substrate.

In stark contrast, computational and experimental studies on the Ru(II)-Pheox system suggest a different mechanistic route. Density Functional Theory (DFT) calculations for intramolecular cyclopropanation reactions catalyzed by Ru(II)-Pheox point to a stepwise mechanism. nih.gov This pathway proceeds through the formation of a distinct metallacyclobutane intermediate, which subsequently undergoes reductive elimination to furnish the cyclopropane (B1198618) ring. nih.gov This stepwise nature represents a significant mechanistic departure from the concerted pathways favored by rhodium and copper catalysts.

Furthermore, the structural environment of the Ru(II)-Pheox catalyst is considerably more complex than that of many common rhodium and copper systems. While copper and rhodium catalysts often feature one or two available coordination sites, the Ru(II)-Pheox complex possesses an octahedral, C₁-symmetric geometry with four inequivalent positions where the carbene moiety can form. nih.govacs.org This complexity can lead to multiple competing reaction pathways, including not only cyclopropanation and carbene dimerization but also a previously unrecognized migratory insertion of the carbene into the phenyloxazoline ligand itself. nih.govacs.org

| Feature | Ru(II)-Pheox Catalyst | Rhodium Carbene Catalysts | Copper Carbene Catalysts |

|---|---|---|---|

| Proposed Mechanism | Stepwise (via metallacyclobutane intermediate) nih.gov | Concerted, asynchronous | Concerted, asynchronous |

| Key Intermediate | Ruthenium-carbene, Metallacyclobutane nih.gov | Rhodium-carbene | Copper-carbene |

| Coordination Geometry | Octahedral, C₁-Symmetric nih.govacs.org | Typically square planar or bridged dimer | Varies, often tetrahedral or distorted square planar |

| Mechanistic Complexity | High, multiple potential pathways and side reactions acs.org | Moderate | Moderate |

Advantages and Limitations Compared to Other Chiral Ruthenium Complexes

Within the family of chiral ruthenium catalysts, the Ru(II)-Pheox system exhibits a unique profile of advantages and limitations when compared to other notable classes, such as those based on porphyrin and salen ligands.

Advantages: A primary advantage of the Ru(II)-Pheox catalyst is its exceptionally broad substrate scope and consistent high performance in stereoselectivity. It effectively catalyzes the asymmetric cyclopropanation of a wide variety of olefins, including terminal, electron-deficient, and functionalized alkenes, using diverse carbene precursors like diazoacetates, diazosulfones, and diazomethylphosphonates. tcichemicals.comrsc.org This versatility often results in products with excellent diastereoselectivity and enantioselectivity (up to 99% ee). rsc.org Beyond cyclopropanation, the catalyst has proven effective in other important asymmetric transformations, such as Si–H insertion reactions, further broadening its synthetic utility. tcichemicals.com

Limitations: The primary limitation of the Ru(II)-Pheox system is its mechanistic complexity, as noted previously. The potential for side reactions, such as migratory insertion into the ligand, can complicate reaction outcomes and potentially lead to the formation of multiple catalytically active species. nih.govacs.org While carbene dimerization is a common side reaction in many metal-catalyzed cyclopropanations, kinetic studies show that with specific diazo reagents, the Ru(II)-Pheox catalyzed cyclopropanation can be substantially faster than the dimerization process. nih.govacs.org

Comparison with other Ruthenium Systems:

Ruthenium-Porphyrin Complexes: Chiral ruthenium-porphyrin catalysts are also highly effective for asymmetric cyclopropanation, particularly for styrenes and 1,3-dienes, affording high yields and enantioselectivities (up to 95% ee). rsc.orgrsc.org Their reactivity profile is robust, but perhaps less broadly demonstrated across the wide range of diazo precursors that Ru(II)-Pheox accommodates.

Ruthenium-Salen Complexes: Ru-salen catalysts are another powerful class, known for providing good to excellent enantioselectivity (up to 94% ee) in the cyclopropanation of styrenes. thieme-connect.com A significant advantage of Ru-salen systems is their suppressed carbene dimerization activity and their amenability to immobilization on polymer supports, which facilitates catalyst recycling. thieme-connect.comsjtu.edu.cnacs.org Mechanistic studies also suggest a stepwise pathway for Ru-salen catalysts. sjtu.edu.cnacs.org However, the substrate scope reported for Ru-salen catalysts in cyclopropanation appears more focused on styrenyl olefins compared to the broader applicability of Ru(II)-Pheox.

| Catalyst System | Typical Substrates | Key Advantages | Known Limitations |

|---|---|---|---|

| Ru(II)-Pheox | Very broad: terminal/internal olefins, dienes, allenes; various diazo compounds tcichemicals.comrsc.org | Excellent stereoselectivity (often >98% ee), wide functional group tolerance, versatile for other reactions (e.g., Si-H insertion) tcichemicals.com | High mechanistic complexity, potential for ligand-based side reactions nih.govacs.org |

| Ru-Porphyrin | Styrenes, 1,3-dienes rsc.orgrsc.org | High yields and enantioselectivity (up to 95% ee) rsc.org | Substrate scope appears less broad than Ru-Pheox |

| Ru-Salen | Mainly styrenes thieme-connect.comsjtu.edu.cn | Suppressed carbene dimerization, highly effective when immobilized/recyclable, high trans-selectivity thieme-connect.comacs.org | Supported versions can have lower reactivity; scope less diverse than Ru-Pheox thieme-connect.com |

Broader Context of Chiral Oxazoline (B21484) Ligands in Asymmetric Catalysis

The phenyloxazoline (Pheox) moiety of the catalyst places it within the well-established and highly successful class of chiral oxazoline-containing ligands. These ligands are considered "privileged" in asymmetric catalysis due to their modular and straightforward synthesis from readily available chiral β-amino alcohols, their steric and electronic tunability, and their proven effectiveness in a vast number of catalytic transformations.

The chiral center in oxazoline ligands is positioned alpha to the coordinating nitrogen atom, placing it in close proximity to the metal's active site. This arrangement allows for direct and effective transfer of chiral information during the catalytic cycle, leading to high levels of stereoinduction.

The family of oxazoline ligands is diverse and includes several prominent subclasses:

Bisoxazolines (BOX): These C₂-symmetric ligands feature two chiral oxazoline rings connected by a linker. They have been extensively used with various metals, especially copper, in reactions like Diels-Alder, aldol (B89426) reactions, and cyclopropanation. acs.orgnih.gov

Phosphinooxazolines (PHOX): These are hybrid P,N-ligands that combine a chiral oxazoline with a phosphine (B1218219) donor. They are particularly successful in palladium-catalyzed asymmetric allylic alkylation and other cross-coupling reactions.

Pyridine-oxazolines (PyOX): These ligands were designed earlier than BOX and PHOX ligands and have seen a recent resurgence, proving to be highly effective in a range of challenging asymmetric reactions. nih.gov

The Ru(II)-(S)-Pheox catalyst utilizes a C₁-symmetric phenyl-oxazoline ligand. Unlike the more common C₂-symmetric bisoxazoline ligands, the C₁-symmetry provides a more complex and often highly effective chiral environment around the metal center. The success of the Ru(II)-Pheox system in promoting reactions with exceptional levels of stereocontrol underscores the continuing importance of developing new generations of oxazoline-based ligands for tackling challenges in modern asymmetric synthesis.

Q & A

Q. What are the standard protocols for synthesizing Ru(II)-(S)-Pheox catalysts, and how is enantiomeric purity ensured?

Ru(II)-(S)-Pheox catalysts are synthesized via coordination of a chiral (S)-Pheox ligand to a Ru(II) center. Key steps include:

- Ligand preparation: (S)-Diphenyl-4,5-dihydrooxazole derivatives are synthesized from (S)-(+)-2-phenylglycinol, achieving >99% enantiomeric excess (ee) via silica gel chromatography .

- Metal coordination: The ligand is reacted with [Ru(acetonitrile)₄]²⁺ precursors under inert conditions to prevent oxidation .

- Purity validation: Specific rotation ([α]₂₀/D = +235–245° in CH₃CN) and elemental analysis (nitrogen content: 10.5–11.5%) confirm structural integrity .

Q. Which characterization techniques are critical for verifying Ru(II)-(S)-Pheox catalyst structure and activity?

- Spectroscopic methods : H/C NMR and IR confirm ligand geometry and Ru coordination .

- Elemental analysis : Validates stoichiometry (e.g., C₂₃H₂₄F₆N₅OPRu) and purity .

- Specific rotation : Measures optical activity to ensure chiral fidelity .

- X-ray crystallography (if available): Resolves absolute configuration .

Advanced Research Questions